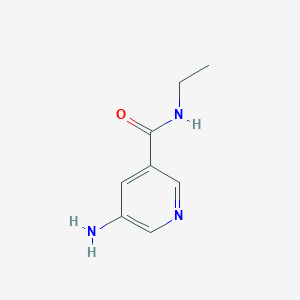
5-Amino-N-ethylnicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-N-ethylnicotinamide is a derivative of nicotinamide, which is a form of vitamin B3. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by the presence of an amino group and an ethyl group attached to the nicotinamide structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-N-ethylnicotinamide typically involves the reaction of nicotinamide with ethylamine under specific conditions. One common method is to react nicotinamide with ethylamine in the presence of a catalyst, such as a base, to facilitate the formation of the desired product . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-N-ethylnicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
5-Amino-N-ethylnicotinamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential role in cellular metabolism and enzyme regulation.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in metabolic disorders and neurodegenerative diseases.
Industry: It is used in the production of pharmaceuticals and as a chemical reagent in various industrial processes
Mécanisme D'action
The mechanism of action of 5-Amino-N-ethylnicotinamide involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in metabolic processes, such as nicotinamide N-methyltransferase (NNMT). By inhibiting NNMT, the compound can influence various metabolic pathways, leading to effects on energy metabolism and cellular function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nicotinamide: A form of vitamin B3, used in various biochemical processes.
1-Methylnicotinamide: A metabolite of nicotinamide with anti-inflammatory and vasoprotective properties.
N-Methylnicotinamide: Another derivative of nicotinamide, used in diagnostic applications.
Uniqueness
5-Amino-N-ethylnicotinamide is unique due to the presence of both an amino group and an ethyl group, which confer distinct chemical properties and biological activities. This makes it a valuable compound for research and industrial applications, offering potential advantages over other nicotinamide derivatives.
Propriétés
Formule moléculaire |
C8H11N3O |
|---|---|
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
5-amino-N-ethylpyridine-3-carboxamide |
InChI |
InChI=1S/C8H11N3O/c1-2-11-8(12)6-3-7(9)5-10-4-6/h3-5H,2,9H2,1H3,(H,11,12) |
Clé InChI |
JXOCJNVGHMKPKO-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)C1=CC(=CN=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


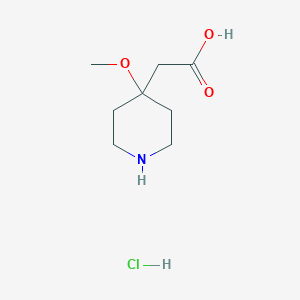
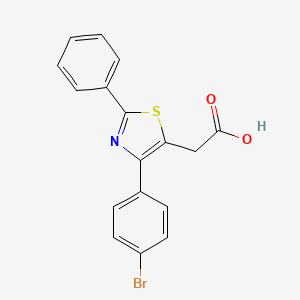
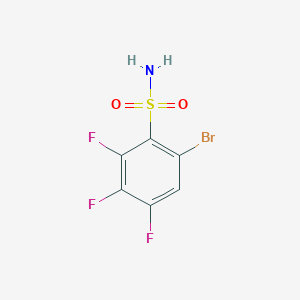
![2-[Exo-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]ethan-1-amine](/img/structure/B15228638.png)
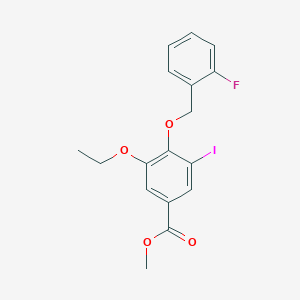
![7-Bromo-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B15228660.png)
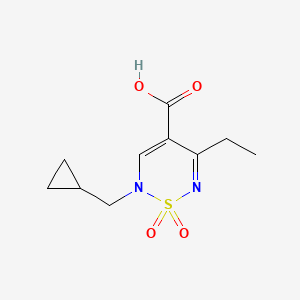
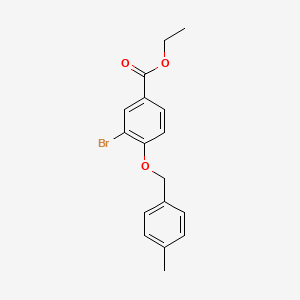

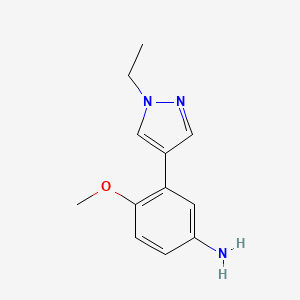
![3-[(R)-carboxy({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15228695.png)
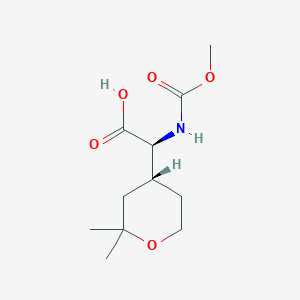
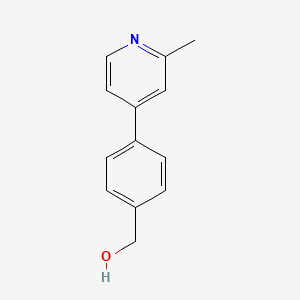
![3-Oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B15228712.png)
